molecular formula C15H15N3O3S B5847161 3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B5847161
M. Wt: 317.4 g/mol
InChI Key: DQPQRUTXWIRLSZ-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a methyl group, a nitro group, and a tetrahydrobenzothiazole moiety

Preparation Methods

The synthesis of 3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common method involves the reaction of S-methyl-N-nitroisothiourea with methylamine in ethanol at 50°C, followed by a reaction with formaldehyde and formic acid at 90°C . This process yields the desired compound through a series of condensation and cyclization reactions.

Chemical Reactions Analysis

3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and analgesic responses .

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and tetrahydrobenzothiazole-containing molecules. For example:

3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-8-10(6-7-12(9)18(20)21)14(19)17-15-16-11-4-2-3-5-13(11)22-15/h6-8H,2-5H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPQRUTXWIRLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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